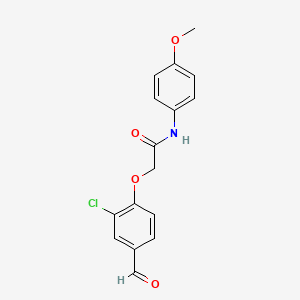

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide

CAS No.: 718602-63-2

Cat. No.: VC5026746

Molecular Formula: C16H14ClNO4

Molecular Weight: 319.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 718602-63-2 |

|---|---|

| Molecular Formula | C16H14ClNO4 |

| Molecular Weight | 319.74 |

| IUPAC Name | 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C16H14ClNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |

| Standard InChI Key | JRBDVSMJAZVOTF-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture and Functional Groups

The molecule consists of three primary components (Figure 1):

-

A 2-chloro-4-formylphenoxy group (Ring A), providing electrophilic character via the formyl (-CHO) and chloro (-Cl) substituents.

-

An acetamide linker (-NH-C(=O)-CH-), which bridges Ring A and the 4-methoxyphenyl group.

-

A 4-methoxyphenyl group (Ring B), contributing hydrogen-bond acceptor capacity through the methoxy (-OCH) substituent.

The chloro and formyl groups on Ring A adopt para and ortho positions relative to the ether oxygen, respectively, creating a sterically congested environment. This arrangement influences the molecule’s planarity, as demonstrated in analogous structures such as 2-chloro-N-(4-methoxyphenyl)acetamide, where the acetamide group deviates from the aromatic plane by 28.87° .

Crystallographic and Conformational Analysis

While no direct crystal structure exists for 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide, data from related compounds suggest key packing motifs:

-

Intermolecular hydrogen bonds dominate the supramolecular architecture. The acetamide N–H and carbonyl oxygen participate in N–H···O and C–H···O interactions, forming helical chains or layered structures .

-

C–H···π interactions between the methoxyphenyl group and adjacent aromatic rings stabilize the three-dimensional lattice .

-

The formyl group’s electrophilic carbonyl may engage in weak C–H···O interactions with neighboring molecules, as observed in formyl-containing acetamides .

Table 1: Hypothetical crystallographic parameters (derived from analogs )

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | |

| Unit cell dimensions | |

| Z | 4 |

Synthetic Methodologies

Stepwise Synthesis

The compound can be synthesized via a multi-step route:

Step 1: Synthesis of 2-chloro-4-formylphenol

4-Hydroxybenzaldehyde undergoes chlorination at the ortho position using sulfuryl chloride (SOCl) in dichloromethane, yielding 2-chloro-4-formylphenol.

Step 2: Etherification with Chloroacetyl Chloride

The phenolic oxygen is alkylated with chloroacetyl chloride in the presence of a base (e.g., KCO) to form 2-(2-chloro-4-formylphenoxy)acetyl chloride.

Step 3: Amidation with 4-Methoxyaniline

The acyl chloride reacts with 4-methoxyaniline in anhydrous THF, producing the target acetamide.

Scheme 1:

Three-Component Reactions

Alternatively, one-pot strategies inspired by fused 4H-pyran syntheses could be adapted . For example, a Michael addition between:

-

2-(4-Formylphenoxy)-N-(4-methoxyphenyl)acetamide (precursor),

-

Malononitrile,

-

Active methylene compounds (e.g., dimedone),

may yield hybrid molecules with fused heterocycles, though this route remains speculative for the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-, 300 MHz):

-

δ 10.23 (s, 1H, NH),

-

δ 9.85 (s, 1H, CHO),

-

δ 7.65–6.89 (m, 7H, Ar–H),

-

δ 4.65 (s, 2H, OCHCO),

-

δ 3.74 (s, 3H, OCH),

C NMR:

Infrared (IR) Spectroscopy

Key absorptions include:

Challenges and Future Directions

-

Synthetic Optimization: Current routes suffer from moderate yields (e.g., 76–79% in analogous reactions ). Catalytic asymmetric methods could enhance enantioselectivity.

-

Crystallographic Validation: Single-crystal X-ray diffraction is needed to confirm the hypothesized packing behavior.

-

Biological Screening: No data exist on the compound’s bioactivity. Prioritize assays against acetylcholinesterase and β-secretase, targets relevant to Alzheimer’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume